molecular formula C19H17F3N2O2 B3469011 1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE

1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE

Cat. No.: B3469011
M. Wt: 362.3 g/mol
InChI Key: ODFRROUSPXNHIC-UHFFFAOYSA-N
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Description

1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with difluorobenzoyl and fluorophenyl groups, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 3,4-difluorobenzoyl chloride with piperazine to form the intermediate compound, which is then reacted with 3-fluorophenylacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluorobenzoyl and fluorophenyl groups contribute to its high reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[4-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-12(25)13-3-5-18(17(22)10-13)23-6-8-24(9-7-23)19(26)14-2-4-15(20)16(21)11-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRROUSPXNHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE

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